molecular formula C5H6N2O2 B075791 4,6-Dihydroxy-2-methylpyrimidine CAS No. 1194-22-5

4,6-Dihydroxy-2-methylpyrimidine

Cat. No. B075791
CAS RN: 1194-22-5
M. Wt: 126.11 g/mol
InChI Key: BPSGVKFIQZZFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,6-dihydroxy-2-methylpyrimidine involves the condensation of acetamidinium chloride and diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. Process chemistry has been optimized through various alcohols, alkoxides, and reaction periods to develop a more economical process without compromising product quality, confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Molecular Structure Analysis

The crystal structure of related pyrimidine compounds has been characterized by single-crystal X-ray diffraction, revealing details about the molecular and crystallographic parameters, showcasing the interactions that contribute to the stability and formation of the compound's structure (Wang, 2020).

Chemical Reactions and Properties

4,6-Dihydroxy-2-methylpyrimidine undergoes various chemical reactions, including chlorination and nitration, leading to derivatives with potential applications in medicinal chemistry and materials science. These reactions are influenced by substituents and reaction conditions, highlighting the compound's reactivity and functionalization potential (Astrat’ev, Dashko, Mershin, Stepanov, & Urazgil'deev†, 2001).

Physical Properties Analysis

The physical properties of 4,6-dihydroxy-2-methylpyrimidine and its derivatives, such as melting points, solubility, and stability, are crucial for its application in industrial processes. These properties are determined by the compound's molecular structure and the presence of functional groups that influence its behavior in different environments.

Chemical Properties Analysis

The basicity of 4,6-dihydroxy-2-methylpyrimidine derivatives has been studied, showing that alkyl substituents in position 2 increase the compound's basicity, while a nitro group in position 5 decreases it. These findings are essential for understanding the protonation behavior and electronic properties of the compound in various chemical environments (Vu, Yudin, Kushtaev, Nguyen, & Maltsev, 2021).

Scientific Research Applications

  • Pharmaceutical and Explosive Industries : A study by Patil et al. (2008) explored the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, emphasizing its importance as a precursor in the preparation of high explosives and medicinal products. The synthesis involved the condensation of acetamidinium chloride and diethyl malonate, followed by acidification with hydrochloric acid. The study aimed to develop an economic process for its production, confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

  • Synthesis in Anticancer Drugs : Guo Lei-ming (2012) conducted research on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate in the synthetic anticancer drug dasatinib. The study investigated optimal synthesis conditions, achieving a yield of 85.76% for 4,6-dihydroxy-2-methylpyrimidine (Lei-ming, 2012).

  • Electrochemical Applications : Fakhari et al. (2005) studied the electrochemical oxidation of catechol compounds in the presence of 4,6-dihydroxy-2-methylpyrimidine. They discovered that quinones derived from catechols participate in Michael addition reactions with 4,6-dihydroxy-2-methylpyrimidine, leading to the formation of benzofuro[2,3-d]pyrimidine derivatives (Fakhari, Nematollahi, & Moghaddam, 2005).

  • Nitration of 4,6-Dihydroxypyrimidines : Astrat’ev et al. (2001) investigated the acid nitration of 2-substituted 4,6-dihydroxypyrimidines, yielding 5,5-dinitro derivatives. This study is significant for understanding the chemical behavior of 4,6-dihydroxy-2-methylpyrimidine under nitration conditions (Astrat’ev, Dashko, Mershin, Stepanov, & Urazgil'deev, 2001).

  • Synthesis of Antimetabolic Analogs : Birinberg et al. (1969) synthesized analogs of folic and pteroic acids using 4,6-dihydroxy-2-methylpyrimidine and tested their antimetabolic activity. This research contributes to the development of compounds with potential therapeutic applications (Birinberg, Glebova, Andreeva, & Berezovskii, 1969).

Safety And Hazards

4,6-Dihydroxy-2-methylpyrimidine causes serious eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4,6-Dihydroxy-2-methylpyrimidine serves as a precursor to many important compounds which include, which are known to be active as anticancer agents, 4,6-dichloro-2-methyl-5-nitropyridine, which is useful in the development of new antihypertensive medicines, 1,1-diamino-2,2-dinitroethylene, an explosive material, and hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a high energy density material . The results show that these dyes may be suitable for applications in the textile industry .

properties

IUPAC Name

4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSGVKFIQZZFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193507
Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxy-2-methylpyrimidine

CAS RN

1194-22-5, 40497-30-1
Record name 6-Hydroxy-2-methyl-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1194-22-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H,5H-pyrimidine-4,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dihydroxy-2-methylpyrimidine
Reactant of Route 2
4,6-Dihydroxy-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Dihydroxy-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dihydroxy-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dihydroxy-2-methylpyrimidine
Reactant of Route 6
4,6-Dihydroxy-2-methylpyrimidine

Citations

For This Compound
139
Citations
NV Latypov, M Johansson, E Holmgren… - … process research & …, 2007 - ACS Publications
The synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7) by nitration of 4,6-dihydroxy-2-methylpyrimidine and hydrolysis of the resulting intermediate 2-dinitromethylene-5,5-…
Number of citations: 87 pubs.acs.org
AR Fakhari, D Nematollahi, AB Moghaddam - Journal of Electroanalytical …, 2005 - Elsevier
Electrochemical oxidation of catechol (1a), 3-methylcatechol (1b), and 3-methoxycatechol (1c) has been studied in the presence of 4,6-dihydroxy-2-methylpyrimidine (3) as a …
Number of citations: 22 www.sciencedirect.com
F Eyduran, F Yüzükırmızı - Monatshefte für Chemie-Chemical Monthly, 2021 - Springer
Three novel pyrimidine azo dyes having hetereoaromatic diazo component were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2…
Number of citations: 1 link.springer.com
RS Patil, PM Jadhav, S Radhakrishnan, T Soman - 2008 - hakon-art.com
4, 6-Dihydroxy-2-methylpyrimidine a potential molecule, find applications in pharmaceutical and explosive industries. This molecule and its derivatives have proved to be active …
Number of citations: 0 www.hakon-art.com
TL Luke, H Mohan, TA Jacob, VM Manoj… - Journal of physical …, 2002 - Wiley Online Library
The reactions of hydrated electrons (e aq − ) and hydrogen atoms (H · ) with 4,6‐dihydroxy‐2‐methylpyrimidine (DHMP), 2,4‐dimethyl‐6‐hydroxypyrimidine (DMHP), 5,6‐dimethyluracil (…
Number of citations: 7 onlinelibrary.wiley.com
AA Astrat'ev, DV Dashko, AY Mershin… - Russian Journal of …, 2001 - Springer
The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives. When the substituent in position 2 is an alkyl group, …
Number of citations: 70 link.springer.com
CW Whitehead, C Whitesitt… - The Journal of Organic …, 1974 - ACS Publications
Results No C or N alkylation products of pyrimidine were iso-lated when pyrimidine was treated with benzhydrol (1) in acetic acid either in the presence or absence of a Lewis acid …
Number of citations: 2 pubs.acs.org
朱元玉, 杜杨, 杜雨昕 - Chinese Journal of Energetic …, 2018 - energetic-materials.org.cn
Synthesis of 1,3,5,5-Tetranitrohexahydropyrimidine with By-product of FOX-7 Prepared by 4,6-Dihydroxy-2-methylpyrimidine CHINESE JOURNAL OF ENERGETIC MATERIALS Search 中文 Home About Journal …
Number of citations: 2 www.energetic-materials.org.cn
BA Czeskis - … Radiopharmaceuticals: The Official Journal of the …, 2004 - Wiley Online Library
The synthesis of radiolabeled antihypertensive compound [2,4,6‐ 14 C 3 ]‐4‐chloro‐5‐(imidazolidin‐2‐ylidenimino)‐6‐methoxy‐2‐methylpyrimidine ([ 14 C 3 ]moxonidine) was …
J Baddiley, B Lythgoe, D McNeil… - Journal of the Chemical …, 1943 - pubs.rsc.org
… The thioformamido-compound was in this case prepared from 4 : 6-dihydroxy2-methylpyrimidine. The latter, on heating with phosphoryl chloride, gave 4 : 6-dichZoro-2-metFYyZpyrzmid…
Number of citations: 27 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.